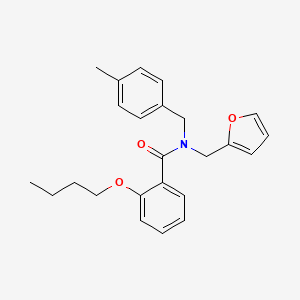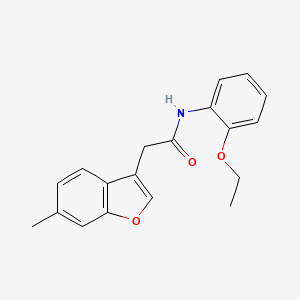![molecular formula C19H23ClN4O4S B11399202 [5-Chloro-2-(propylsulfonyl)pyrimidin-4-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B11399202.png)
[5-Chloro-2-(propylsulfonyl)pyrimidin-4-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-(propane-1-sulfonyl)pyrimidine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine core substituted with a chloro group, a piperazine ring attached to a methoxyphenyl group, and a propane sulfonyl group.
Preparation Methods
The synthesis of 5-chloro-4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-(propane-1-sulfonyl)pyrimidine typically involves multi-step organic reactions. The synthetic route may include:
Formation of the pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the chloro group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the piperazine ring: This step involves nucleophilic substitution reactions where the piperazine ring is introduced to the pyrimidine core.
Addition of the methoxyphenyl group: This can be done through coupling reactions such as Suzuki-Miyaura coupling.
Incorporation of the propane sulfonyl group: Sulfonylation reactions using reagents like sulfonyl chlorides.
Industrial production methods would involve scaling up these reactions while ensuring safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
5-Chloro-4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-(propane-1-sulfonyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions like Suzuki-Miyaura coupling to form more complex molecules.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Chloro-4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-(propane-1-sulfonyl)pyrimidine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals or as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-(propane-1-sulfonyl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 5-chloro-4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-(propane-1-sulfonyl)pyrimidine include:
4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]-2-(propane-1-sulfonyl)pyrimidine: Lacks the chloro group.
5-Chloro-4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-(methylsulfonyl)pyrimidine: Has a methylsulfonyl group instead of a propane sulfonyl group.
5-Chloro-4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-(butane-1-sulfonyl)pyrimidine: Contains a butane sulfonyl group instead of a propane sulfonyl group.
The uniqueness of 5-chloro-4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-(propane-1-sulfonyl)pyrimidine lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C19H23ClN4O4S |
|---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
(5-chloro-2-propylsulfonylpyrimidin-4-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H23ClN4O4S/c1-3-12-29(26,27)19-21-13-14(20)17(22-19)18(25)24-10-8-23(9-11-24)15-6-4-5-7-16(15)28-2/h4-7,13H,3,8-12H2,1-2H3 |
InChI Key |
PNIJEONWJGOSNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11399126.png)
![2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B11399128.png)
![6-Benzyl-2-[(3-chlorobenzyl)amino]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11399133.png)

![4-(4-fluorophenyl)-3-(2-hydroxy-5-methylphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11399149.png)
![7-ethyl-3-[2-(4-methoxyphenyl)ethyl]-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11399158.png)

![N-[2-(1-methyl-5-{[(4-methylphenoxy)acetyl]amino}-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B11399170.png)

![3-(1,3-benzodioxol-5-ylmethyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B11399182.png)
![3-methyl-N-{2-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B11399190.png)
![5,6-dimethyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B11399205.png)
![Diethyl {2-(4-nitrobenzyl)-5-[(pyridin-3-ylmethyl)amino]-1,3-oxazol-4-yl}phosphonate](/img/structure/B11399210.png)
![N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11399211.png)
